molecular formula C8H12N2 B8791053 2,2-Dimethylhexanedinitrile CAS No. 2941-44-8

2,2-Dimethylhexanedinitrile

Cat. No.: B8791053
CAS No.: 2941-44-8
M. Wt: 136.19 g/mol
InChI Key: GBRNFMUKXFZFRJ-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanedinitrile (CAS: Not explicitly provided in evidence) is a branched aliphatic dinitrile with the molecular formula C₈H₁₂N₂. Structurally, it consists of a six-carbon chain (hexane) with two nitrile (–C≡N) groups at terminal positions and two methyl (–CH₃) groups attached to the second carbon of the chain. This branching distinguishes it from linear dinitriles like hexanedinitrile (adiponitrile), which lacks substituents on the carbon backbone . While specific data on this compound are absent in the provided evidence, its properties can be inferred from structural analogs.

Branched dinitriles generally exhibit lower melting/boiling points and altered solubility compared to linear counterparts due to reduced molecular symmetry and increased steric hindrance. Potential applications include specialty polymer synthesis, organic intermediates, or ligands in coordination chemistry.

Properties

CAS No.

2941-44-8

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2,2-dimethylhexanedinitrile

InChI

InChI=1S/C8H12N2/c1-8(2,7-10)5-3-4-6-9/h3-5H2,1-2H3

InChI Key

GBRNFMUKXFZFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Branching Effects: The methyl groups in this compound disrupt molecular packing, likely reducing its melting point compared to linear adiponitrile. Similar trends are observed in esters like neopentyl glycol diethylhexanoate, where branching enhances thermal stability .

Reactivity : Terminal nitrile groups enable nucleophilic additions or reductions (e.g., to form amines). Branching may slow reaction kinetics due to steric effects.

Functional and Industrial Relevance

  • Adiponitrile (Hexanedinitrile): A key monomer for nylon 6,6 production via hydrogenation to hexamethylenediamine. Its linear structure facilitates polymerization efficiency .
  • This compound : Hypothesized to yield branched polyamides or polyesters with unique mechanical properties (e.g., flexibility, lower crystallinity). Such polymers could find niche applications in coatings or elastomers.

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